molecular formula C19H27NO4 B13385313 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13385313
M. Wt: 333.4 g/mol
InChI Key: OCUJXRNPSZBQPM-UHFFFAOYSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group and a 3-phenylpropyl group. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the 3-Phenylpropyl Group: The 3-phenylpropyl group is attached via a nucleophilic substitution reaction, often using a suitable alkyl halide and a strong base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Reduced products such as alcohols and aldehydes.

    Substitution: Substituted derivatives with various functional groups replacing the tert-butoxycarbonyl group.

Scientific Research Applications

Chemistry:

    Chiral Synthesis: The compound is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Catalysis: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Interactions: It is used in research to study protein-ligand interactions.

Medicine:

    Drug Development: The compound’s chiral nature makes it valuable in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Therapeutic Agents: It is investigated for its potential therapeutic effects in various diseases.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials with specific chiral properties.

    Agriculture: It is explored for its potential use in agrochemicals, particularly as a chiral pesticide.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid methyl ester: A methyl ester derivative with similar structural features.

    (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxamide: An amide derivative with comparable properties.

Uniqueness:

    Chiral Centers: The specific (2S,4R) configuration provides unique stereochemical properties, making it distinct from other isomers.

    Functional Groups: The presence of both the tert-butoxycarbonyl and 3-phenylpropyl groups imparts unique reactivity and biological activity.

This detailed article provides a comprehensive overview of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-13-15(12-16(20)17(21)22)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUJXRNPSZBQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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